molecular formula C11H12N2O3 B11888267 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole CAS No. 68289-70-3

6-Methoxy-2,3-dimethyl-5-nitro-1H-indole

Cat. No.: B11888267
CAS No.: 68289-70-3
M. Wt: 220.22 g/mol
InChI Key: WNIBLLMFJUFEAS-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be tailored to introduce the methoxy, dimethyl, and nitro groups at the appropriate positions on the indole ring.

Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that allow for efficient and high-yield production. The choice of method depends on the desired purity, yield, and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 6-Methoxy-2,3-dimethyl-5-amino-1H-indole .

Scientific Research Applications

6-Methoxy-2,3-dimethyl-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

  • 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole
  • 5-Methoxy-2,3-dimethyl-6-nitro-1H-indole
  • 1H-Indole, 6-methoxy-

Comparison: 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

6-methoxy-2,3-dimethyl-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-7(2)12-9-5-11(16-3)10(13(14)15)4-8(6)9/h4-5,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIBLLMFJUFEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC(=C(C=C12)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346557
Record name 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68289-70-3
Record name 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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